4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone
Description
4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative characterized by two key functional groups: a carboethoxy (ethyl ester) substituent at the 4-position of one benzene ring and a 1,3-dioxolane ring fused at the 4'-position of the second benzene ring.
Properties
IUPAC Name |
ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-23-11-12-24-19/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHILKVXRYHSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645106 | |
| Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-00-4 | |
| Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 4-carboethoxybenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives depending on the electrophile used.
Scientific Research Applications
4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. For instance, in photoinitiation, the compound absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position of substituents on benzophenone derivatives significantly impacts their electronic properties and reactivity. Below is a comparative analysis:
Key Observations:
- Carboethoxy vs. Cyano/Chloro: The carboethoxy group (ester) provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing cyano (-CN) or chloro (-Cl) groups. This difference influences their roles in photochemical reactions (e.g., cyano derivatives as photoinitiators ) versus ester-containing compounds in drug synthesis .
Spectroscopic and Physicochemical Properties
- NMR Shifts: The carboethoxy group at the 4-position generates distinct aromatic proton splitting patterns compared to 3-substituted isomers, as observed in synthetic revisions of selagibenzophenone B .
- Melting Points and Solubility: Methyl-substituted derivatives (e.g., 2-methylbenzophenone) exhibit lower melting points (~150–160°C) compared to carboethoxy analogues (>200°C) due to reduced molecular symmetry .
Biological Activity
4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone (CAS: 898760-00-4) is a synthetic organic compound that belongs to the benzophenone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 326.34 g/mol. The structure features a benzophenone core with a carboethoxy group and a dioxolane moiety, which may influence its biological properties.
Synthesis
The synthesis of benzophenone derivatives often involves multi-step reactions. For instance, various benzophenones have been synthesized through reactions involving starting materials like isovanillic acid and dimethylphenol. The yields for these reactions can vary significantly, typically ranging from 6.2% to 35% depending on the specific synthetic pathway employed .
Antitumor Activity
Research has indicated that compounds within the benzophenone family exhibit notable antitumor activity. In vitro studies have demonstrated that certain derivatives possess strong inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HL-60 (Leukemia) | 0.48 | Very Strong |
| A-549 (Lung Cancer) | 0.82 | Strong |
| SMMC-7721 (Liver Cancer) | 0.26 | Very Strong |
| SW480 (Colon Cancer) | 0.99 | Strong |
These results suggest that derivatives like this compound could be promising candidates for further development as anticancer agents .
Antimicrobial Activity
Benzophenone derivatives have also shown antimicrobial properties. For example, studies have reported that certain benzophenones can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents . The presence of specific functional groups within the benzophenone structure is believed to enhance their efficacy against microbial strains.
The antitumor activity of benzophenone derivatives is often attributed to their ability to interact with key cellular pathways:
- Inhibition of Cell Proliferation : These compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
- Targeting Key Genes : Network pharmacology studies have identified several hub genes such as AKT1 and CASP3 that are influenced by these compounds, suggesting a multi-target approach to their mechanism .
Case Studies
Several studies highlight the biological efficacy of benzophenone derivatives:
- Study on Antitumor Activity : A comparative study evaluated various benzophenones against five human cancer cell lines, confirming that compounds similar to this compound exhibited significant cytotoxicity with IC50 values indicating strong potency against specific cell lines .
- Antimicrobial Efficacy : Research has shown that certain synthesized benzophenones can inhibit lipopolysaccharide-induced nitric oxide production in macrophage-like cells, suggesting anti-inflammatory properties alongside antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
